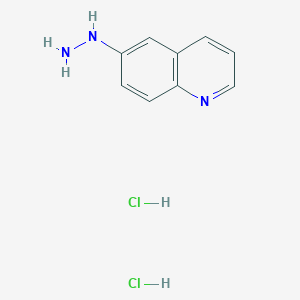

6-Hydrazinoquinoline dihydrochloride

Description

BenchChem offers high-quality 6-Hydrazinoquinoline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydrazinoquinoline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

103755-52-8; 16023-69-1 |

|---|---|

Molecular Formula |

C9H11Cl2N3 |

Molecular Weight |

232.11 |

IUPAC Name |

quinolin-6-ylhydrazine;dihydrochloride |

InChI |

InChI=1S/C9H9N3.2ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-6,12H,10H2;2*1H |

InChI Key |

WWUVKHLYLOXKLJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)NN)N=C1.Cl.Cl |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydrazinoquinoline Dihydrochloride and Its Analogs

Established Synthetic Routes

The traditional synthesis of 6-hydrazinoquinoline dihydrochloride (B599025) primarily relies on the nucleophilic aromatic substitution of a halogenated quinoline (B57606) precursor with hydrazine (B178648). This method is a cornerstone in the preparation of this class of compounds.

Reaction of Hydrazine Hydrate (B1144303) with Halogenated Quinoline Precursors

The most common and well-established method for the synthesis of 6-hydrazinoquinoline is the direct reaction of a 6-haloquinoline, typically 6-chloroquinoline (B1265530), with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient carbon atom bearing the halogen substituent on the quinoline ring. The presence of the nitrogen atom in the quinoline ring facilitates this reaction by withdrawing electron density and activating the ring towards nucleophilic attack.

The general reaction scheme involves heating the 6-haloquinoline with an excess of hydrazine hydrate, often in a suitable solvent such as ethanol (B145695) or water. The reaction mixture is typically refluxed for several hours to ensure complete conversion. Upon cooling, the product, 6-hydrazinoquinoline, precipitates from the solution and can be isolated by filtration. To obtain the dihydrochloride salt, the free base is subsequently treated with hydrochloric acid.

An analogous reaction is the synthesis of 2-hydrazinoquinoline (B107646), which is prepared by reacting 2-chloroquinoline (B121035) with hydrazine hydrate. researchgate.net Similarly, various quinoline hydrazones are synthesized from the corresponding 2-chloroquinoline-3-carbaldehydes and hydrazine hydrate. mdpi.com

Optimization of Reaction Conditions: Temperature and Reaction Time

The efficiency of the synthesis of 6-hydrazinoquinoline dihydrochloride is significantly influenced by the reaction conditions, particularly temperature and reaction time. Optimization of these parameters is crucial for maximizing the yield and purity of the product while minimizing reaction time and energy consumption.

Temperature: The reaction between 6-chloroquinoline and hydrazine hydrate generally requires elevated temperatures to proceed at a reasonable rate. The reaction is typically carried out at the reflux temperature of the solvent used. For instance, in ethanol, the reflux temperature is approximately 78°C. Insufficient temperature can lead to slow or incomplete reactions, resulting in low yields. Conversely, excessively high temperatures might lead to the formation of undesired byproducts through side reactions.

Reaction Time: The optimal reaction time is dependent on the reaction temperature and the specific reactants. Generally, the reaction is monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion. A typical reaction time can range from 3 to 12 hours. impactfactor.org Prolonging the reaction time unnecessarily can increase the likelihood of byproduct formation and energy consumption.

The table below summarizes typical reaction conditions for the synthesis of hydrazinoquinolines.

| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Chloroquinoline | Hydrazine Hydrate | Ethanol | Reflux | 3 | - |

| 2-Chloro-3-formylquinolines | Hydrazine Hydrate | Ethanol | Room Temperature | 18 | 74-87 |

| Ester Derivative | Hydrazine Hydrate | Ethanol | Reflux | 2 | - |

Advanced Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more efficient, scalable, and environmentally friendly synthetic methods. These advanced strategies aim to overcome the limitations of traditional batch processes.

Process Intensification Techniques in Synthesis

Process intensification involves the development of innovative apparatus and techniques that offer significant improvements over conventional batch reactors. unito.itfrontiersin.org These methods aim to enhance reaction rates, improve safety, and reduce waste and energy consumption. For the synthesis of heterocyclic compounds like 6-hydrazinoquinoline, techniques such as the use of high-temperature/pressure microreactors and alternative energy sources are being explored. researchgate.netmdpi.com

Flow chemistry has emerged as a powerful tool for the continuous production of fine chemicals and active pharmaceutical ingredients. numberanalytics.com In a flow synthesis setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. This approach offers several advantages over traditional batch synthesis, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling better temperature control and reducing the risk of thermal runaways.

Improved Safety: The small reaction volumes in flow reactors minimize the potential hazards associated with handling reactive or unstable intermediates.

Increased Efficiency and Scalability: Continuous processing allows for higher throughput and easier scalability compared to batch production.

Precise Control over Reaction Parameters: Flow systems enable precise control over reaction time, temperature, and stoichiometry, leading to improved product quality and consistency.

While specific examples of the continuous flow synthesis of 6-hydrazinoquinoline dihydrochloride are not widely reported, the successful application of flow chemistry to the synthesis of other quinoline derivatives suggests its potential for the continuous production of this compound.

Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize their environmental impact. mdpi.com Sustainable synthetic approaches focus on the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes.

For the synthesis of hydrazinoquinolines, sustainable strategies could include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids.

Catalyst-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. rsc.org

Energy Efficiency: Employing energy-efficient heating methods like microwave irradiation to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

Recent research in the broader field of quinoline synthesis has highlighted various green chemistry approaches, including one-pot syntheses and the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.com These principles can be adapted to develop more sustainable methods for the production of 6-hydrazinoquinoline dihydrochloride.

Solvent Recycling in Quinoline Hydrazine Synthesis

In alignment with the principles of green chemistry, modern synthetic protocols are increasingly focusing on minimizing waste and environmental impact. Solvent recycling is a key strategy in this endeavor. In the large-scale production of hydrazinoquinolines, solvents such as ethanol or isopropanol (B130326) are commonly used. After the reaction and initial product isolation, the mother liquor, which contains residual solvent, unreacted starting materials, and byproducts, can be subjected to distillation. This allows for the recovery of the solvent, which can then be purified and reused in subsequent batches. This practice not only reduces the chemical waste generated but also significantly lowers the operational costs associated with solvent purchase and disposal. The efficiency of solvent recovery and its purity are critical parameters that must be monitored to ensure consistent reaction outcomes.

Catalytic Methodologies: Immobilized Catalysts (e.g., Silica-Supported HCl)

To enhance reaction efficiency, minimize waste, and simplify product purification, heterogeneous catalysts have been explored for quinoline hydrazine synthesis. One such approach involves the use of immobilized catalysts, like silica-supported hydrochloric acid. researchgate.net In this methodology, the acid catalyst, which is necessary to facilitate the reaction, is covalently bonded to a solid support, such as silica (B1680970) gel. connectjournals.com

This offers several advantages over using aqueous HCl:

Ease of Separation : The solid catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous workups and extractions.

Reduced Corrosion : Immobilizing the acid can reduce the corrosiveness of the reaction medium, which is beneficial for the longevity of the reactor vessels.

Research in this area focuses on optimizing the catalyst loading, reaction conditions (temperature and time), and the stability and reusability of the silica-supported catalyst to achieve high yields and purity of the desired hydrazinoquinoline product. connectjournals.commdpi.com

Preparation of Isotopically Labeled 6-Hydrazinoquinoline Dihydrochloride and Analogs

Isotopically labeled compounds are invaluable tools in various scientific fields, particularly in metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis by mass spectrometry. mdpi.com The synthesis of labeled 6-Hydrazinoquinoline can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Strategies for isotopic labeling include:

Starting Material Labeling : The synthesis can begin with an isotopically labeled precursor. For instance, using ¹³C-labeled aniline (B41778) to construct the quinoline ring would result in a ¹³C-labeled 6-Hydrazinoquinoline. nih.gov

Hydrogen-Deuterium Exchange : For deuterium labeling, the parent molecule can be subjected to H-D exchange reactions under acidic or basic conditions using a deuterium source like D₂O or DCl. researchgate.net This can lead to the replacement of specific hydrogen atoms with deuterium.

Labeled Reagents : Using labeled hydrazine (e.g., ¹⁵N₂H₄) would introduce the isotope directly into the hydrazine moiety of the final product.

The position and extent of labeling are critical and are confirmed using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These labeled analogs behave chemically identically to their unlabeled counterparts but are distinguishable by their mass, which is the basis of their application in tracer studies. mdpi.comnih.gov

Synthesis of Structural Analogs and Substituted Hydrazinoquinolines

The versatility of the quinoline scaffold allows for the synthesis of a wide range of structural analogs, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Strategies for Positional Isomers and Ring-Substituted Derivatives

The synthesis of positional isomers (e.g., 4-hydrazinoquinoline (B99260) or 8-hydrazinoquinoline) and ring-substituted derivatives is typically achieved by selecting appropriately substituted starting materials. mdpi.com The general approach involves the nucleophilic substitution of a leaving group, commonly a halide, on a pre-functionalized quinoline ring with hydrazine.

| Starting Material | Product |

| 6-Chloro-2-methylquinoline | 6-Hydrazino-2-methylquinoline |

| 4-Chloro-7-methoxyquinoline | 4-Hydrazino-7-methoxyquinoline |

| 8-Bromoquinoline | 8-Hydrazinoquinoline |

This interactive table illustrates how different substituted chloroquinolines can be used to synthesize a variety of hydrazinoquinoline derivatives.

The synthesis of these precursors often involves classic quinoline synthesis methods like the Skraup, Friedländer, or Combes reactions, starting with substituted anilines or other aromatic precursors. nih.gov The nature and position of the substituents on the quinoline ring can influence the reactivity of the leaving group and may require adjustment of the reaction conditions. unodc.orgunodc.org

Multi-Step Synthesis of Complex Quinoline Derivatives (e.g., Hydrazones, Ureas, Thioureas, Pyrazoles)

The hydrazine group in 6-hydrazinoquinoline is a reactive handle that allows for the synthesis of a wide array of more complex derivatives. These reactions typically proceed in high yield and are fundamental in constructing libraries of compounds for biological screening. uum.edu.mynih.gov

Hydrazones : The reaction of 6-hydrazinoquinoline with various aldehydes or ketones leads to the formation of hydrazones. nih.govuitm.edu.my This condensation reaction is often catalyzed by a small amount of acid and is a cornerstone for creating diverse molecular scaffolds. researchgate.netnih.gov

Ureas and Thioureas : 6-Hydrazinoquinoline reacts with isocyanates and isothiocyanates to yield the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. mdpi.comresearchgate.net These compounds are known for their hydrogen bonding capabilities and are prevalent in medicinal chemistry. nih.govbeilstein-journals.orgrsc.org

Pyrazoles : Pyrazoles, which are five-membered heterocyclic rings, can be synthesized by reacting 6-hydrazinoquinoline with 1,3-dicarbonyl compounds. youtube.comresearchgate.net This cyclocondensation reaction provides access to a different class of fused heterocyclic systems with significant pharmacological potential. nih.govnih.govmdpi.com

The synthesis pathways for these derivatives are summarized in the table below:

| Derivative Class | Reagent | General Reaction |

| Hydrazone | Aldehyde/Ketone (R-CHO/R₂C=O) | Condensation |

| Urea | Isocyanate (R-NCO) | Addition |

| Thiourea | Isothiocyanate (R-NCS) | Addition |

| Pyrazole (B372694) | 1,3-Dicarbonyl Compound | Cyclocondensation |

This interactive table outlines the common reagents and reaction types used to synthesize complex derivatives from 6-hydrazinoquinoline.

These multi-step syntheses allow for the systematic modification of the 6-hydrazinoquinoline core, enabling the exploration of its chemical and biological properties.

Chemical Reactivity and Derivatization of 6 Hydrazinoquinoline Dihydrochloride

Oxidation Reactions

The hydrazine (B178648) moiety in 6-hydrazinoquinoline is susceptible to oxidation, a reaction that can lead to the formation of various quinoline (B57606) derivatives. The nature of the final product is highly dependent on the oxidizing agent used and the specific reaction conditions employed.

Formation of Quinoline Derivatives via Oxidation

Oxidation of arylhydrazines is a known method for chemical transformation. Depending on the strength of the oxidant and the reaction environment, the hydrazine group (-NHNH₂) can be converted into other functionalities. For instance, mild oxidation might lead to dimerization or the formation of azo compounds, while more forceful oxidation can cleave the nitrogen-nitrogen bond. In the context of 6-hydrazinoquinoline, controlled oxidation can potentially convert the hydrazine group into an amino group, yielding 6-aminoquinoline. Under more vigorous conditions, oxidative cleavage could lead to the formation of other substituted quinolines or even degradation of the molecule. The oxidation of amino-substituted quinolines has been studied, indicating the quinoline ring's susceptibility to such reactions, which often result in oligomeric or polymeric structures. dergipark.org.tr

Role of Specific Oxidizing Agents (e.g., Potassium Permanganate (B83412), Hydrogen Peroxide)

Specific oxidizing agents play a crucial role in directing the outcome of the reaction with 6-hydrazinoquinoline.

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, potassium permanganate is capable of reacting with numerous organic functional groups. quora.com In an acidic medium, it is reduced to the colorless Mn²⁺ ion, while in neutral or basic conditions, it forms a brown precipitate of manganese dioxide (MnO₂). quora.comlibretexts.org Its reaction with the hydrazine group of 6-hydrazinoquinoline would be vigorous, likely leading to the cleavage of the N-N bond and potentially further oxidation of the quinoline ring itself. nih.govijisrt.com

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is another common oxidant whose reactivity with hydrazines is well-documented, often being catalyzed by metal ions like copper(II). researchgate.netdtic.mildtic.mil The reaction can be complex; H₂O₂ can oxidize hydrazine to produce nitrogen gas and water. researchgate.netdtic.mil In some contexts, the reaction between hydrazine and hydrogen peroxide can form diimide (HN=NH) in situ, which can act as a reducing agent for other functional groups. stackexchange.com The specific outcome of reacting 6-hydrazinoquinoline with H₂O₂ would depend on factors such as pH, temperature, and the presence of catalysts. researchgate.net

Table 1: Reactivity with Common Oxidizing Agents

| Oxidizing Agent | Expected Reactivity | Potential Products |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Strong oxidation of the hydrazine group. | 6-Aminoquinoline, ring-cleavage products. |

| Hydrogen Peroxide (H₂O₂) | Oxidation of the hydrazine group, potentially catalyzed by metal ions. | Nitrogen gas, water, various quinoline derivatives. |

Reduction Reactions

Reduction reactions involving 6-hydrazinoquinoline can selectively target the quinoline ring system, leading to the synthesis of saturated heterocyclic derivatives while preserving the hydrazine functionality.

Synthesis of Hydrazine Derivatives through Reduction

The most common reduction pathway for quinoline and its derivatives is the hydrogenation of the heterocyclic (pyridine) ring. Catalytic hydrogenation is a highly effective method for this transformation. gatech.edudicp.ac.cn This process typically reduces the pyridine (B92270) part of the quinoline system to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. researchgate.netrsc.org Applying this to 6-hydrazinoquinoline would result in the formation of 6-hydrazino-1,2,3,4-tetrahydroquinoline. This reaction is valuable as it generates a new hydrazine derivative with a saturated heterocyclic core, which can possess different chemical and biological properties. Various catalysts, including those based on platinum, ruthenium, and iridium, have been developed for the efficient hydrogenation of quinolines under mild conditions. gatech.edudicp.ac.cnrsc.org

Utilization of Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

The choice of reducing agent is critical for controlling the selectivity of the reduction.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.comyoutube.com It does not typically reduce aromatic rings or other less reactive functional groups like esters and amides under standard conditions. masterorganicchemistry.com Therefore, NaBH₄ is not expected to reduce the aromatic quinoline ring of 6-hydrazinoquinoline.

Lithium Aluminum Hydride (LiAlH₄): While being a much more powerful reducing agent than NaBH₄, LiAlH₄ is also generally ineffective at reducing isolated aromatic systems like benzene (B151609) or the rings in quinoline. Its primary utility is in the reduction of polar double bonds found in esters, carboxylic acids, and amides.

For the effective reduction of the quinoline ring, methods other than simple hydride agents are necessary, with catalytic hydrogenation being the most prominent. researchgate.netnih.gov

Table 2: Efficacy of Common Reducing Agents on the Quinoline Ring

| Reducing Agent | Reactivity with Quinoline Ring | Typical Application |

|---|---|---|

| Catalytic Hydrogenation (H₂/catalyst) | High - Reduces the pyridine ring. dicp.ac.cnresearchgate.net | Synthesis of 1,2,3,4-tetrahydroquinolines. |

| Sodium Borohydride (NaBH₄) | Low / None - Does not reduce the aromatic system. masterorganicchemistry.com | Reduction of aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Low / None - Does not typically reduce the aromatic system. | Reduction of esters, amides, and carboxylic acids. |

Nucleophilic and Electrophilic Substitution Reactions

The 6-hydrazinoquinoline molecule possesses sites for both nucleophilic and electrophilic reactivity. The hydrazine group acts as a potent nucleophile, while the electron-rich benzene portion of the quinoline ring is susceptible to electrophilic attack.

Nucleophilic Reactivity: The terminal nitrogen atom of the hydrazine group has a lone pair of electrons, making it a strong nucleophilic center. This allows it to react with a wide array of electrophiles. For instance, 2-hydrazinoquinoline (B107646) is known to react with aldehydes and ketones to form stable hydrazone derivatives. researchgate.netnih.govresearchgate.net Similarly, 6-hydrazinoquinoline is expected to undergo condensation reactions with carbonyl compounds to yield the corresponding 6-quinolinylhydrazones. It can also react with acylating agents like acyl chlorides or anhydrides to produce N-acyl-N'-(6-quinolinyl)hydrazides. These derivatization reactions are fundamental in modifying the structure and properties of the parent molecule. nih.govumn.edu

Electrophilic Substitution Reactions: The quinoline ring system undergoes electrophilic aromatic substitution (EAS) primarily on the benzene ring, as the pyridine ring is deactivated towards electrophilic attack. quimicaorganica.org The hydrazine substituent at the C-6 position is an activating, ortho, para-directing group due to the electron-donating resonance effect of the nitrogen atom attached to the ring. Therefore, electrophiles will preferentially attack the positions ortho (C-5 and C-7) and para (no para position available) to the hydrazine group. quimicaorganica.org This directing effect allows for the regioselective synthesis of 5- and 7-substituted derivatives of 6-hydrazinoquinoline in reactions such as nitration, halogenation, and sulfonation. researchgate.netmasterorganicchemistry.com

Reaction with Alkyl Halides and Acyl Chlorides

The hydrazino group of 6-hydrazinoquinoline is nucleophilic and readily reacts with electrophilic reagents such as alkyl halides and acyl chlorides. These reactions provide pathways to synthesize a variety of N-substituted derivatives.

Alkylation with Alkyl Halides: The reaction with alkyl halides typically proceeds via a nucleophilic substitution mechanism (SN2 for primary and secondary halides). masterorganicchemistry.comlibretexts.org The terminal nitrogen atom of the hydrazino group acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to displace the halide leaving group. libretexts.org This results in the formation of N-alkyl-6-hydrazinoquinoline derivatives. The reaction's efficiency can be influenced by the structure of the alkyl halide, with primary halides generally reacting more readily than secondary or tertiary halides due to less steric hindrance. masterorganicchemistry.com

Acylation with Acyl Chlorides: Acyl chlorides are highly reactive acylating agents due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. libretexts.org Reaction with 6-hydrazinoquinoline leads to the formation of N-acylhydrazide derivatives. The reaction is a nucleophilic addition-elimination process where the hydrazine nitrogen attacks the carbonyl carbon, followed by the elimination of a chloride ion. libretexts.org Depending on the reaction conditions and stoichiometry, both mono- and di-acylation products can be formed, with the second acyl group adding to the other nitrogen of the hydrazine moiety.

Derivatization with Carbonyl Compounds for Schiff Base Formation

6-Hydrazinoquinoline dihydrochloride (B599025) readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. These hydrazones are a class of compounds known as Schiff bases, characterized by a carbon-nitrogen double bond (C=N). echemcom.comscirp.org This reaction is a cornerstone for the derivatization of both the quinoline moiety and the carbonyl compound.

The reaction mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon. This is followed by a dehydration step, typically catalyzed by acid, to yield the final hydrazone product. echemcom.com The formation of these derivatives is widely used in analytical chemistry; for instance, other isomers like 2-hydrazinoquinoline are employed as derivatizing agents to enhance the detection of aldehydes and ketones in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govglobethesis.com The resulting hydrazone derivatives often exhibit enhanced ionization efficiency and chromatographic performance. globethesis.com

Hydrazino Group Transformations

The hydrazino group is a versatile functional handle that can be either completely removed or transformed into other heterocyclic systems.

Replacement of the Hydrazino Group with Hydrogen Atoms

A key transformation in the chemistry of hydrazino-heterocycles is the replacement of the hydrazino group (-NHNH₂) with a hydrogen atom. This dehydrazination reaction is particularly useful in multi-step syntheses where the hydrazino group serves as a temporary activating or directing group or as an intermediate in the deoxygenation of a corresponding hydroxy compound.

Studies have shown that the hydrazino group in various azanaphthalenes, including 6-hydrazinoquinoline, can be efficiently replaced by hydrogen using oxidative methods. Two of the most effective reagents for this transformation are oxygen in the presence of ethanolic alkali and aqueous cupric sulfate (B86663).

The reaction with oxygen and ethanolic alkali involves passing oxygen through a solution of the hydrazinoquinoline in ethanolic sodium hydroxide. This method has been found to be generally effective for most heterocyclic hydrazines.

Alternatively, treatment with a hot aqueous solution of cupric sulfate (CuSO₄) also results in the smooth replacement of the hydrazino group. The reaction proceeds with the evolution of nitrogen gas and the precipitation of metallic copper. youtube.com The efficiency of this method can be pH-dependent, with optimal yields often obtained in neutral or slightly acidic aqueous solutions. For 6-hydrazinoquinoline, the cupric sulfate method provides a high yield of the parent quinoline.

| Reactant | Reagent/Conditions | Product | Yield (%) |

| 6-Hydrazinoquinoline | O₂, 2N NaOH in EtOH, 100°C | Quinoline | 60 |

| 6-Hydrazinoquinoline | CuSO₄ in H₂O, 100°C | Quinoline | 87 |

This table is based on data from comparative studies on hydrazino-azanaphthalenes.

Reactions with Trifluoromethyl-β-diketones to Form Pyrazole (B372694) Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and highly efficient method for the synthesis of pyrazole rings, known as the Knorr pyrazole synthesis. nih.gov When 6-hydrazinoquinoline dihydrochloride is treated with a trifluoromethyl-substituted β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione), it is expected to undergo a cyclocondensation reaction to yield a 1-(quinolin-6-yl)-trifluoromethyl-substituted pyrazole derivative.

The reaction mechanism involves two main steps. First, one of the carbonyl groups of the β-diketone reacts with the terminal nitrogen of the hydrazino group to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and a subsequent dehydration step to form the stable, aromatic pyrazole ring. nih.gov The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of the initial condensation. olemiss.edu This synthetic route provides access to a wide range of functionally diverse pyrazole derivatives, which are of significant interest in medicinal chemistry and materials science. rsc.org

Comparative Reactivity Studies of Hydrazinoquinoline Isomers

Comparative studies on the isomers of hydrazinoquinoline (2-, 3-, 4-, and 6-hydrazinoquinoline) reveal differences in their chemical properties and reactivity, particularly in the oxidative cleavage of the hydrazino group.

In the replacement of the hydrazino group with hydrogen using aqueous cupric sulfate, all isomers generally provide good to excellent yields of the parent quinoline. However, the reactivity can be influenced by the position of the hydrazino group. For instance, while the 6-hydrazino isomer gives a high yield (87%), the yields for other isomers can vary. The 2-hydrazinoquinoline isomer, where the hydrazino group is adjacent to the ring nitrogen, can sometimes exhibit different behavior or yield profiles under certain pH conditions.

Spectroscopic properties and ionization constants also differ among the isomers. The electronic effect of the hydrazino group on the quinoline ring system varies with its position, which in turn affects the UV absorption spectra and the pKa values of the compounds. These fundamental chemical properties can influence the relative rates and outcomes of their reactions.

Coordination Chemistry of 6 Hydrazinoquinoline Dihydrochloride

Ligand Properties and Coordination Modes

6-Hydrazinoquinoline is a derivative of quinoline (B57606), a heterocyclic aromatic compound, and features a hydrazinyl group (-NHNH₂) at the 6th position. The ligand's coordination behavior is primarily dictated by the nitrogen donor atoms present in both the quinoline ring and the hydrazinyl moiety. These donor sites allow the molecule to act as a chelating agent, forming stable complexes with a variety of metal ions.

Hydrazone ligands, which are derivatives of hydrazines, are well-documented for their ability to form stable chelate complexes with a broad spectrum of transition metal ions, including copper, nickel, cobalt, and zinc. researchgate.net The physiological and biological activities of quinolyl hydrazones are often attributed to their pronounced tendency to form metal chelates. nih.gov 6-Hydrazinoquinoline and its derivatives typically act as bidentate ligands, coordinating to a central metal ion through the quinoline nitrogen and one of the nitrogen atoms of the hydrazinyl group. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry.

Complexes with several of the specified metal ions have been studied using related quinoline-hydrazone ligands:

Cu(II): Copper(II) complexes of quinoline-based hydrazone ligands have been synthesized, often resulting in square-planar or distorted tetrahedral geometries. mdpi.com Due to its versatile coordination chemistry, copper can form stable complexes with hydrazone ligands. nih.govrsc.org

Fe(III): Iron(III) readily forms complexes with hydrazone ligands. mdpi.com In the case of a related quinoline hydrazone, an octahedral geometry was proposed for the Fe(III) complex. mdpi.com

Zn(II): Zinc(II) complexes with hydrazone ligands are common and play a role in biological systems and materials science. jptcp.com

Ag(I): As a coinage metal, silver(I) is known to form stable complexes with hydrazone ligands, which exhibit versatile coordination chemistry. nih.govrsc.org

While specific studies on 6-hydrazinoquinoline with Pb(II) are less common, the known affinity of hydrazones for divalent metal ions suggests a strong potential for chelation. The formation of these complexes is a testament to the ligand's adaptability in coordinating with metals of varying ionic radii and electronic configurations.

The hydrazinyl group is fundamental to the chelating ability of 6-hydrazinoquinoline. It provides a second nitrogen donor atom, which, in conjunction with the quinoline nitrogen, facilitates the formation of a stable chelate ring structure with a metal ion. researchgate.net Hydrazone ligands can exist in tautomeric forms (amido and iminol), which allows them to coordinate with metal ions as either a neutral molecule or, following deprotonation, as a monoanionic ligand. mtct.ac.in This versatility enables a variety of bonding modes. researchgate.net

The reactivity of the hydrazinyl group can be influenced by factors such as pH. rsc.org Depending on the reaction conditions, the terminal -NH₂ or the adjacent -NH- group can be involved in coordination. This flexibility allows the ligand to act as a bidentate or even a bridging ligand, connecting two or more metal centers. The presence of N-H bonds in the hydrazinyl group also makes it a key participant in forming intermolecular hydrogen bonds, which are crucial for building larger supramolecular structures. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 6-hydrazinoquinoline or its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. jptcp.commtct.ac.in The resulting complexes can be characterized using various spectroscopic and analytical techniques to determine their structure, stoichiometry, and geometry.

The metal-to-ligand (M:L) stoichiometric ratio is a critical factor that influences the final structure of the coordination compound. For quinoline-hydrazone type ligands, both 1:1 and 1:2 M:L ratios are commonly observed. mdpi.comnih.gov

A 1:1 ratio can lead to complexes where the metal ion is coordinated to one ligand molecule and several other co-ligands (like water, chloride, or other solvent molecules) to satisfy its coordination number.

A 1:2 ratio often results in complexes where the metal ion is coordinated to two ligand molecules, such as in the general formula [M(L)₂]. mdpi.com

The coordination geometry around the central metal ion is determined by the metal's electronic configuration, oxidation state, and the steric and electronic properties of the ligand. Studies on analogous quinoline hydrazone complexes have revealed several common geometries. nih.gov The formation of different geometries, such as square planar, octahedral, and tetrahedral, depends on the specific metal ion and the reaction environment. researchgate.net

| Metal Ion | Common Stoichiometry (M:L) | Typical Coordination Geometry | Reference Example |

|---|---|---|---|

| Cu(II) | 1:1, 1:2 | Square-planar, Distorted Tetrahedral | mdpi.comnih.gov |

| Fe(III) | 1:2 | Octahedral | mdpi.com |

| Ni(II) | 1:2 | Octahedral | mdpi.com |

| Co(II) | 1:2 | Octahedral | mdpi.com |

| Pd(II) | 1:1, 1:2 | Square-planar | nih.gov |

Beyond the primary coordination sphere of individual metal complexes, hydrazinoquinoline ligands are adept at forming extended supramolecular architectures. These larger assemblies are held together by non-covalent interactions, primarily hydrogen bonding and π-π stacking.

The N-H protons of the hydrazinyl group are effective hydrogen bond donors, while the nitrogen atoms of both the quinoline ring and the hydrazinyl group can act as hydrogen bond acceptors. researchgate.net These interactions can link discrete complex units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. Furthermore, the planar aromatic structure of the quinoline ring system facilitates π-π stacking interactions between adjacent ligands in the crystal lattice, further stabilizing the supramolecular assembly.

Applications in Catalysis and Sensing

The unique electronic properties and stable coordination environments of metal complexes derived from hydrazone and quinoline ligands make them suitable candidates for applications in catalysis and chemical sensing.

Hydrazone metal complexes have demonstrated utility in various catalytic processes. jocpr.com The metal center in such a complex can function as a Lewis acid, activating substrates for chemical transformation. The ligand framework, in turn, can be modified to tune the catalyst's activity and selectivity. Hydrazine (B178648) derivatives themselves are used in catalysis, such as in hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, indicating the catalytic potential of the functional group. nih.gov

In the field of chemical sensing, metal complexes are frequently employed to detect specific ions, anions, or small molecules. researchgate.netduke.edu The principle often relies on a measurable change in the complex's spectroscopic properties—such as color or fluorescence—upon interaction with an analyte. The quinoline moiety is a well-known fluorophore, and its emission properties can be modulated by metal ion coordination. A sensor based on a 6-hydrazinoquinoline complex could operate via displacement of the ligand or direct binding of an analyte to the metal center, leading to a detectable optical signal.

Catalytic Roles of Hydrazinoquinoline-Metal Complexes

Metal complexes derived from 6-hydrazinoquinoline and its Schiff base derivatives have emerged as potent catalysts in a range of organic transformations, including oxidation and hydrogenation reactions. The catalytic activity is intrinsically linked to the nature of the metal center, the coordination geometry, and the electronic environment imposed by the quinoline and hydrazone moieties.

Schiff base complexes of transition metals, in general, have demonstrated considerable catalytic efficacy in various reactions such as olefin polymerization, hydrocarbon oxidation, and alkene epoxidation. researchgate.net The high thermal and moisture stability of many of these complexes makes them suitable for reactions conducted at elevated temperatures. epa.gov Specifically, chiral Schiff base complexes have shown selectivity in oxidation, hydroxylation, and aldol (B89426) condensation reactions. researchgate.net

In the realm of oxidation catalysis , molybdenum(VI) complexes with hydrazone-based ligands have been investigated for their ability to catalyze the oxidation of sulfides. jyu.firesearchgate.netnih.gov These complexes can act as catalysts for oxygen atom transfer from oxidants like hydrogen peroxide to organic substrates. While specific studies on 6-hydrazinoquinoline-molybdenum complexes are not detailed in the provided search results, the general catalytic proficiency of similar structures suggests a promising area for future research. For instance, bis-ferrocenyl-hydrazide metal complexes have been shown to act as homogeneous photocatalysts for the oxidation of C(sp³)–H and C(sp²)–H bonds under visible light. rsc.org

Regarding hydrogenation reactions , transition metal complexes, particularly those of ruthenium, are well-known catalysts for the hydrogenation of various substrates, including ketones and quinolines themselves. eurjchem.comnih.govresearchgate.net Gold nanoparticles supported on titanium dioxide have also been shown to catalyze the chemoselective hydrogenation of functionalized quinolines. nih.gov While the direct use of 6-hydrazinoquinoline complexes in these reactions is not explicitly documented in the provided results, the presence of the quinoline ring suggests that its metal complexes could be effective catalysts for such transformations. For example, zirconium-hydride complexes have been successfully employed in the transfer hydrogenation of quinolines. rsc.org

The catalytic performance of these complexes can be fine-tuned by modifying the Schiff base ligand, which is typically formed by the condensation of the hydrazine group with an aldehyde or ketone. mdpi.com This modularity allows for the synthesis of a wide array of catalysts with tailored activities and selectivities.

Computational and Theoretical Studies on 6 Hydrazinoquinoline Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, employing the principles of quantum mechanics to model the behavior of electrons in molecules. These methods are instrumental in elucidating the intrinsic properties of 6-Hydrazinoquinoline dihydrochloride (B599025).

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry and determine various electronic properties. researchgate.netproquest.comdntb.gov.ua

These calculations can yield valuable information about the distribution of electron density, molecular electrostatic potential, and orbital energies. The insights gained from DFT studies can help in understanding the stability and reactivity of the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Quinoline Derivative

| Property | Calculated Value |

| Total Energy | Placeholder Value (e.g., -X Hartrees) |

| Dipole Moment | Placeholder Value (e.g., Y Debye) |

| Mulliken Atomic Charges | N1: -a, C2: +b, N7: -c, ... |

Note: The data in this table is illustrative for a generic quinoline derivative and does not represent experimentally verified values for 6-Hydrazinoquinoline dihydrochloride.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Probabilities

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-dependent electromagnetic fields, such as light. researchgate.netproquest.com This method is particularly useful for predicting the electronic absorption spectra of compounds like quinoline derivatives. dntb.gov.ua By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help to interpret experimental UV-Vis spectra. proquest.com These theoretical predictions are valuable for understanding the photophysical properties of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For quinoline derivatives, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. This information is crucial for understanding reaction mechanisms and designing new synthetic pathways. nih.gov

Table 2: Example Frontier Molecular Orbital Energies for a Quinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | Placeholder Value (e.g., -X.xx) |

| LUMO | Placeholder Value (e.g., -Y.yy) |

| HOMO-LUMO Gap | Placeholder Value (e.g., Z.zz) |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified values for 6-Hydrazinoquinoline dihydrochloride.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, including biological macromolecules. These methods are particularly valuable in the field of drug discovery and materials science.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used to study the interactions between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.govtubitak.gov.tr For quinoline derivatives, which are known to exhibit a range of biological activities, molecular docking can identify potential binding modes and affinities for various targets. researchgate.netnih.gov These studies can provide insights into the structural basis of their activity and guide the design of more potent and selective inhibitors. nih.gov

Table 3: Representative Molecular Docking Results for a Quinoline Derivative with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | Placeholder Value (e.g., -X.x) |

| Interacting Residues | Placeholder List (e.g., TYR 82, LYS 115) |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Note: This table provides an example of typical molecular docking results and is not based on specific experimental data for 6-Hydrazinoquinoline dihydrochloride.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can provide detailed information about the conformational changes and flexibility of molecules, as well as the stability of ligand-protein complexes. nih.govresearchgate.net For quinoline derivatives, MD simulations can be used to refine the results of molecular docking studies and to assess the stability of the predicted binding poses over time. nih.gov These simulations offer a dynamic picture of the interactions between the ligand and its target, which can be crucial for a more accurate understanding of the binding process. mdpi.com

Absence of Publicly Available Research Data on the Computational and Theoretical Studies of 6-Hydrazinoquinoline Dihydrochloride

A comprehensive search of scientific literature and databases has revealed a significant gap in the publicly available research concerning the computational and theoretical studies of 6-Hydrazinoquinoline dihydrochloride, specifically in the area of free binding energy calculations.

Therefore, it is not possible to provide detailed research findings or data tables related to the free binding energy calculations for 6-Hydrazinoquinoline dihydrochloride as requested. The scientific community has yet to publish research in this specific area of study for this compound.

Applications in Chemical Research and Materials Science

Precursor in Organic Synthesis

6-Hydrazinoquinoline dihydrochloride (B599025) serves as a valuable starting material in the synthesis of a wide array of organic molecules, particularly those containing nitrogen. The presence of the hydrazine (B178648) moiety provides a reactive site for cyclization and condensation reactions, enabling the construction of diverse heterocyclic systems.

Building Block for Novel Heterocyclic Scaffolds

The structure of 6-Hydrazinoquinoline dihydrochloride makes it an ideal candidate for the synthesis of fused heterocyclic systems. The hydrazine group can react with various functional groups to form new rings fused to the quinoline (B57606) framework. For instance, hydrazinoquinolines are utilized in the synthesis of triazoloquinolines. jazanu.edu.sa The reaction of a hydrazinoquinoline with a suitable reagent, such as one containing a carbon-nitrogen triple bond, can lead to the formation of a triazole ring fused to the quinoline core.

Similarly, the synthesis of pyrazolo[4,3-c]quinolines often involves the condensation of a quinoline derivative with a hydrazine. researchgate.netresearchgate.netmdpi.comnih.gov While specific examples starting from 6-Hydrazinoquinoline dihydrochloride are not extensively detailed in the reviewed literature, the general synthetic strategies strongly suggest its utility in constructing such pyrazole-fused quinoline systems. These scaffolds are of interest in medicinal chemistry due to their diverse biological activities. researchgate.netnih.gov

| Heterocyclic Scaffold | General Synthetic Precursor | Potential Role of 6-Hydrazinoquinoline Dihydrochloride |

| Triazoloquinolines | Hydrazinoquinoline | Direct precursor for the formation of the fused triazole ring. |

| Pyrazolo[4,3-c]quinolines | Quinoline derivative and hydrazine | Serves as the hydrazine component for the construction of the pyrazole (B372694) ring. |

Intermediate in the Synthesis of Diverse Nitrogen-Containing Compounds

The hydrazine group is a key functional group in the synthesis of a multitude of nitrogen-containing compounds. nih.govresearchgate.netu-szeged.huopenmedicinalchemistryjournal.comnih.gov As a derivative of hydrazine, 6-Hydrazinoquinoline dihydrochloride is an important intermediate for introducing the quinoline moiety into larger, more complex nitrogenous molecules. The reactivity of the hydrazine allows for the formation of hydrazones, pyrazoles, and other nitrogen-rich heterocycles. researchgate.net

The synthesis of various nitrogen-containing heterocycles often relies on the reactivity of hydrazine and its derivatives. longdom.org For example, the reaction of hydrazines with dicarbonyl compounds is a classic method for the synthesis of pyridazines. The presence of the quinoline ring in 6-Hydrazinoquinoline dihydrochloride provides a scaffold upon which these new heterocyclic rings can be built, leading to a wide range of functionally and structurally diverse molecules.

Utility in Antiparasitic Drug Synthesis

Quinoline-based compounds have a long history in the treatment of parasitic diseases. nih.govnih.govmdpi.com The development of new antiparasitic agents is an ongoing area of research, with a focus on novel molecular scaffolds that can overcome drug resistance. researchgate.net Derivatives of quinoline, including those containing a hydrazine group, have been investigated for their potential as antiparasitic drugs. nih.gov The synthesis of compounds with potential antiparasitic activity may involve the use of 6-Hydrazinoquinoline dihydrochloride as a starting material to introduce the quinoline core, which is known to be a key pharmacophore in many antiparasitic drugs.

Role in Preparing Monodeuteriated Quinoline and Isoquinoline Derivatives

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in mechanistic studies and as internal standards in analytical chemistry. A patent has described deuterated quinoline compounds where a substituent on the quinoline ring can be a hydrazine group. google.com This suggests a potential role for 6-Hydrazinoquinoline dihydrochloride in the synthesis of specifically deuterated quinoline derivatives. rsc.org The synthesis could involve the introduction of deuterium at specific positions on the quinoline ring of the 6-hydrazino derivative or the use of a deuterated precursor in the synthesis of the quinoline ring itself.

Synthesis of Quinazoline and Phthalazine (B143731)

Quinazolines and phthalazines are important classes of nitrogen-containing heterocyclic compounds with a broad range of biological activities. nih.govresearchgate.netorganic-chemistry.orgnih.gov The synthesis of these compounds often involves the use of hydrazine derivatives. longdom.orgjocpr.comnih.govnih.govresearchgate.net For instance, phthalazine derivatives can be synthesized from the reaction of a suitable precursor with hydrazine. nih.govnih.gov While direct examples of the use of 6-Hydrazinoquinoline dihydrochloride in the synthesis of quinazolines or phthalazines were not found in the reviewed literature, its chemical nature as a hydrazine derivative suggests its potential as a precursor for quinoline-annulated versions of these heterocycles.

Analytical Chemistry Applications

The hydrazine moiety in 6-Hydrazinoquinoline dihydrochloride is a reactive functional group that can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. acs.orgnih.govnih.govddtjournal.comresearchgate.net This reactivity is the basis for its potential application as a derivatization agent in analytical chemistry. The related compound, 2-hydrazinoquinoline (B107646), has been successfully used as a derivatization agent for the analysis of carbonyl compounds by liquid chromatography-mass spectrometry (LC-MS). nih.govumn.eduresearchgate.netnih.govsigmaaldrich.com

Derivatization is a technique used to modify an analyte to improve its chromatographic behavior, increase its detectability, or enhance its mass spectrometric response. By reacting with carbonyl compounds, 6-Hydrazinoquinoline dihydrochloride would introduce a quinoline group into the analyte molecule. The quinoline group is UV-active and can be readily protonated, which would enhance the detection of the derivatized carbonyl compounds by both UV and mass spectrometry detectors. This makes 6-Hydrazinoquinoline dihydrochloride a promising candidate for a derivatization reagent for the sensitive and selective analysis of aldehydes and ketones in various complex matrices.

| Analytical Application | Mechanism | Potential Advantage |

| Derivatization of Carbonyl Compounds | Reaction of the hydrazine group with aldehydes and ketones to form hydrazones. | Introduction of a UV-active and easily ionizable quinoline moiety, enhancing detection by LC-UV and LC-MS. |

Derivatization Agent for Carbonyl Compound Detection (e.g., Aldehydes and Ketones)

6-Hydrazinoquinoline dihydrochloride serves as a valuable derivatization agent in analytical chemistry, particularly for the detection and quantification of carbonyl compounds such as aldehydes and ketones. nih.govumn.edu The hydrazine group within the 6-hydrazinoquinoline molecule readily reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. nih.govresearchgate.net This reaction is advantageous for several reasons. The resulting hydrazone products are often more amenable to chromatographic separation and detection than the original carbonyl compounds. nih.govumn.edu

For instance, 2-hydrazinoquinoline (a related compound) has been successfully used as a derivatization agent for the LC-MS-based analysis of short-chain carboxylic acids, aldehydes, and ketones in biological samples. nih.govumn.edu This highlights the utility of the hydrazinoquinoline scaffold in converting otherwise difficult-to-analyze compounds into derivatives with improved analytical characteristics. nih.gov The reaction with carbonyls is a key feature, enabling the selective analysis of these important classes of molecules. nih.govresearchgate.net

Table 1: Application of Hydrazinoquinoline in Carbonyl Compound Derivatization

| Analyte Class | Derivatization Reaction | Analytical Technique | Reference |

|---|---|---|---|

| Aldehydes | Formation of Hydrazone | HPLC, LC-MS | nih.govumn.edu |

| Ketones | Formation of Hydrazone | HPLC, LC-MS | nih.govumn.edu |

Utility in Metabolic Studies and Environmental Analysis

The application of 6-hydrazinoquinoline dihydrochloride as a derivatization agent extends significantly into the fields of metabolic studies and environmental analysis. nih.govumn.edu In metabolic research, the accurate measurement of endogenous aldehydes and ketones is crucial, as these compounds are key intermediates and markers of various metabolic pathways and disease states. nih.govnih.gov The use of hydrazinoquinoline for derivatization allows for the sensitive and specific quantification of these metabolites in complex biological matrices such as urine, serum, and tissue extracts. nih.govumn.edu This has been demonstrated in studies of diabetic ketoacidosis, where 2-hydrazinoquinoline was used to analyze carboxylic acids, aldehydes, and ketones, providing insights into metabolic dysregulation. nih.govnih.gov

In the context of environmental science, there is a growing need for robust analytical methods to detect and quantify pollutants, many of which are carbonyl compounds. nih.govlcms.czmdpi.com Aldehydes and ketones are present in the environment from both natural and anthropogenic sources and can have significant impacts on air and water quality. cdc.gov Derivatization with reagents like 6-hydrazinoquinoline can enhance the ability to detect these compounds at trace levels in environmental samples. nih.govcdc.gov The stability of the resulting hydrazone derivatives is also an advantage for sample handling and analysis in environmental monitoring programs. cdc.gov The versatility of this approach makes it a valuable tool for assessing the presence and concentration of carbonyl pollutants in various environmental compartments. nih.govmdpi.com

Materials Science Contributions

Development of New Materials Based on Quinoline Scaffolds

The quinoline scaffold, the core structure of 6-hydrazinoquinoline dihydrochloride, is a significant building block in materials science due to its unique electronic and photophysical properties. rsc.orgmdpi.com The aromatic, heterocyclic nature of quinoline allows for the creation of a wide range of derivatives that can be tailored for specific applications. nih.govnih.govnih.gov Researchers have been actively exploring the synthesis of novel materials based on quinoline derivatives for use in areas such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. mdpi.comtandfonline.com

The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of the material's properties. nih.gov This has led to the development of quinoline-based compounds with applications in medicinal chemistry and materials science. rsc.orgnih.gov The incorporation of quinoline moieties into larger molecular structures can impart desirable characteristics such as thermal stability, charge transport capabilities, and luminescence. tandfonline.commdpi.com The ongoing research in this area highlights the potential for creating advanced materials with novel functionalities by leveraging the inherent properties of the quinoline scaffold. rsc.orgresearchgate.net

Incorporation into Polymer Gels for Actuator Development

Quinoline derivatives have shown potential for incorporation into advanced polymeric materials, including polymer gels for the development of actuators. rsc.org Actuators are devices that convert energy into mechanical motion, and polymer-based actuators are of particular interest due to their flexibility, light weight, and potential for biocompatibility. The functional groups on quinoline derivatives can be used to either form part of the polymer backbone or act as cross-linking agents in the formation of polymer gels. nih.gov

For example, a quinoline-based monomer has been synthesized and polymerized to create well-defined polymers. rsc.org These polymers, when blended with other materials, can form microfibers with specific binding capacities. rsc.org This concept can be extended to the development of responsive polymer gels where the quinoline moiety could introduce stimuli-responsive properties, such as changes in pH, light, or the presence of metal ions. These changes could then trigger a change in the gel's volume or shape, leading to actuation. rsc.org While direct incorporation of 6-hydrazinoquinoline dihydrochloride into actuators is not widely reported, the broader research into quinoline-based polymers provides a strong indication of the potential for such applications. nih.govrsc.org

Investigations of In Vitro Biological Activity Mechanisms

Cytotoxic Effects Against Cancer Cell Lines (e.g., MCF-7, A549) via Apoptosis Induction and DNA Synthesis Interference

Quinoline derivatives have been the subject of extensive research for their potential as anticancer agents. nih.govbenthamscience.combiointerfaceresearch.com Various studies have demonstrated the cytotoxic effects of novel quinoline compounds against a range of human cancer cell lines, including the breast adenocarcinoma cell line (MCF-7) and the lung carcinoma cell line (A549). researchgate.netmdpi.comnih.gov The mechanisms underlying this cytotoxicity are often multifaceted, involving the induction of apoptosis (programmed cell death) and interference with fundamental cellular processes like DNA synthesis. nih.govnih.govmdpi.com

The induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. nih.gov Studies on certain quinoline derivatives have shown that they can trigger apoptotic pathways in cancer cells. nih.govresearchgate.netamegroups.org This can be observed through various cellular changes, such as membrane blebbing and nuclear condensation. nih.gov For instance, some quinoline hydrazone derivatives have been found to induce apoptosis in A549 cells. nih.gov The process of apoptosis can be initiated through different signaling pathways, and quinoline compounds may influence these pathways to promote cancer cell death. nih.govijper.org

Furthermore, interference with DNA synthesis is another critical mechanism of action for many cytotoxic drugs. nih.govmdpi.com Some quinoline-based compounds have been shown to inhibit DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells. nih.govmdpi.com By damaging the DNA or interfering with the enzymes involved in its replication, these compounds can effectively arrest the cell cycle and lead to cell death. nih.govmdpi.com The ability of certain quinoline derivatives to act as DNA methyltransferase inhibitors also points to their potential to interfere with DNA-related processes in cancer cells. mdpi.com

Table 2: In Vitro Cytotoxic Activity of Quinoline Derivatives

| Cancer Cell Line | Proposed Mechanism of Action | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Apoptosis Induction | mdpi.comnih.gov |

| A549 (Lung Cancer) | Apoptosis Induction, DNA Synthesis Interference | researchgate.netnih.govamegroups.org |

Antimicrobial Efficacy Against Bacterial and Fungal Pathogens

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net The addition of a hydrazone linkage to the quinoline ring has been shown to be a promising strategy for the development of new antibacterial and antifungal compounds. researchgate.netsci-hub.se While specific minimum inhibitory concentration (MIC) data for 6-hydrazinoquinoline dihydrochloride against a wide range of pathogens is not extensively reported in publicly available literature, studies on closely related quinoline hydrazone derivatives have demonstrated significant antimicrobial activity.

These derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain quinoline hydrazone analogues have displayed good to excellent antimicrobial activity with MIC values ranging from 6.25 to 100 µg/mL against various pathogenic strains. sci-hub.se The mechanism of antibacterial action for some quinoline hydrazide/hydrazone derivatives is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase. bohrium.com

In terms of antifungal activity, quinoline derivatives linked to a chalcone (B49325) moiety have shown good inhibitory activity against Candida albans, particularly when used in combination with existing antifungal drugs like fluconazole. nih.gov The presence of the hydrazone group is considered to be beneficial for penetrating bacterial cell walls, which can lead to bacterial cell death. nih.gov

Table 1: Representative Antimicrobial Activity of Related Quinoline Hydrazone Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Quinoline Hydrazone Analogues | Various Pathogenic Strains | 6.25 - 100 | sci-hub.se |

| 2-Chloro-6-methylquinoline Hydrazone Derivatives | S. aureus, B. subtilis, E. coli | Moderate to Good Activity | researchgate.net |

| Quinoline Derivatives with Chalcone Moiety | Candida albicans | Good (in combination) | nih.gov |

Note: This table presents data for structurally related compounds to indicate the potential antimicrobial profile of 6-hydrazinoquinoline derivatives.

Anti-inflammatory Properties in Experimental Models

Hydrazone derivatives have been investigated for their potential as anti-inflammatory agents. nih.gov Preclinical studies using animal models, such as the carrageenan-induced paw edema model, are commonly employed to evaluate the anti-inflammatory activity of new chemical entities. researchgate.net While specific in vivo data for 6-hydrazinoquinoline dihydrochloride is limited, research on other hydrazone derivatives has shown promising results.

For example, some novel hydrazide and hydrazone derivatives have demonstrated a significant reduction in paw edema in rats, with their efficacy being comparable to or even exceeding that of the standard anti-inflammatory drug diclofenac (B195802) sodium. nih.gov The anti-inflammatory effect of these compounds is often dose-dependent. nih.gov The mechanism of action for the anti-inflammatory properties of hydrazone derivatives may involve the inhibition of inflammatory mediators. nih.gov Structure-activity relationship (SAR) analyses have indicated that the nature of substituents on the heterocyclic ring can significantly influence the anti-inflammatory activity. researchgate.net

Antioxidant Effects in Chemical and Biological Systems

The antioxidant potential of quinoline derivatives has been a subject of considerable research. nih.gov The hydrazone moiety, in particular, is known to contribute to the antioxidant activity of organic compounds. mdpi.com The antioxidant capacity of these compounds is typically evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays. e3s-conferences.orgrjptonline.org

Studies on quinoline-2-carbaldehyde hydrazone derivatives, which are structurally related to 6-hydrazinoquinoline, have shown that these compounds can act as powerful free-radical scavengers. nih.gov The antioxidant activity is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov For instance, a quinoline-hydrazone derivative synthesized from 4-hydroxybenzaldehyde (B117250) showed an IC50 value of 843.52 ppm in a DPPH assay, indicating its potential as an antioxidant. researchgate.netdntb.gov.ua The presence of hydroxyl groups on the aromatic rings of these derivatives can further enhance their antioxidant capacity. nih.gov

Table 2: Representative Antioxidant Activity of Related Quinoline Derivatives

| Assay | Compound Type | Result | Reference |

| DPPH | Quinoline-Hydrazone Derivative | IC50 = 843.52 ppm | researchgate.netdntb.gov.ua |

| ABTS | 8-Amino-Quinoline Derivatives | Radical Scavenging Activity | mdpi.com |

| FRAP | Chitooligosaccharide–Glycine Maillard Reaction Products | Reducing Power | nih.gov |

Note: This table presents data for structurally related compounds to illustrate the potential antioxidant capabilities of 6-hydrazinoquinoline derivatives.

Studies on Kinase Inhibition (e.g., CDK2/4/6) by Substituted Derivatives

Quinoline-based compounds have emerged as a significant class of kinase inhibitors, with several approved drugs and clinical candidates for the treatment of cancer. nih.govresearchgate.net These compounds can target a variety of protein kinases involved in cell signaling pathways that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs). researchgate.netmdpi.com

While specific inhibitory data for 6-hydrazinoquinoline dihydrochloride against CDK2, CDK4, and CDK6 is not widely available, the quinoline scaffold is a key component of many known kinase inhibitors. nih.gov For example, derivatives of 4-anilinoquinoline have been extensively studied as inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. nih.gov The hydrazone linkage can also play a crucial role in the binding of these inhibitors to the kinase domain. researchgate.net

Research on quinoline hydrazide/hydrazone derivatives has shown their potential as inhibitors of various kinases, including c-Abl kinase and PI3K. nih.gov The development of resistance to current CDK4/6 inhibitors has spurred interest in new chemical entities, and the combination of CDK2 and CDK4/6 inhibition is being explored as a therapeutic strategy. nih.gov

Radioprotective Properties in In Vitro Models

There is growing interest in the development of compounds that can protect normal tissues from the harmful effects of ionizing radiation. nih.gov Quinoline derivatives have been investigated for their potential radioprotective properties. nih.gov In vitro studies are crucial for the initial screening and mechanistic evaluation of these compounds. nih.gov

Structure-Activity Relationship Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents. orientjchem.org The quinoline ring system provides a versatile scaffold for such studies due to the numerous positions available for chemical modification. researchgate.net

For quinoline hydrazone derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities. For instance, in the context of antimicrobial activity, the nature and position of substituents on both the quinoline and the hydrazone moieties can significantly impact the potency and spectrum of activity. researchgate.net Similarly, for anticancer activity, modifications to the quinoline hydrazide/hydrazone scaffold have been shown to influence their inhibitory effects on different cancer cell lines and molecular targets. mdpi.com The presence of specific functional groups, such as halogens or methoxy (B1213986) groups, at particular positions on the quinoline ring has been found to be crucial for enhancing biological activity in many cases. sci-hub.se

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 6-Hydrazinoquinoline dihydrochloride (B599025) is expected to exhibit characteristic absorption bands corresponding to its quinoline (B57606) core and its hydrazinium (B103819) salt moiety.

The key functional groups are the aromatic quinoline ring and the protonated hydrazine (B178648) group (-NH-NH3⁺). The presence of the dihydrochloride salt means the hydrazine group and the quinoline nitrogen are likely protonated.

Key Expected IR Absorption Bands:

N-H Stretching: The protonated amine groups (R-NH3⁺ and Ar-H⁺) are expected to show broad and strong absorption bands in the region of 3200-2800 cm⁻¹. These bands are often complex due to hydrogen bonding.

Aromatic C-H Stretching: The C-H bonds of the quinoline ring will typically display sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic quinoline ring system are expected to produce a series of sharp, medium-to-strong intensity bands in the 1650-1450 cm⁻¹ region.

N-H Bending: The bending vibrations for the protonated hydrazine group (hydrazinium) would appear in the 1600-1500 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the substituted benzene (B151609) ring portion of the quinoline system typically appear as strong bands in the 900-650 cm⁻¹ range, and their exact position can give clues about the substitution pattern.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | -NH-NH₃⁺ (Hydrazinium), =N⁺-H | 3200 - 2800 | Strong, Broad |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium, Sharp |

| C=N / C=C Stretch | Quinoline Ring | 1650 - 1450 | Medium to Strong, Sharp |

| N-H Bend | -NH-NH₃⁺ (Hydrazinium) | 1600 - 1500 | Medium |

| Aromatic C-H Bend (out-of-plane) | Quinoline Ring | 900 - 650 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Hydrazinoquinoline dihydrochloride, the spectrum would show signals corresponding to the aromatic protons on the quinoline ring and the protons of the hydrazine group. Due to the acidic nature of the dihydrochloride salt, the N-H protons may be broad and their chemical shift could be solvent-dependent. The aromatic region (typically 7.0-9.0 ppm) would show a complex pattern of doublets and triplets corresponding to the six protons on the quinoline ring. tsijournals.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. researchgate.net For 6-Hydrazinoquinoline dihydrochloride, nine distinct signals are expected for the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom and the substitution of the hydrazine group. Carbons closer to the nitrogen atom (C2, C8a) are expected to be shifted further downfield. tsijournals.com

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| Proton/Carbon | C2-H | ~8.8 | ~150 | dd (Doublet of doublets) |

| Proton/Carbon | C3-H | ~7.5 | ~122 | dd (Doublet of doublets) |

| Proton/Carbon | C4-H | ~8.6 | ~135 | d (Doublet) |

| Proton/Carbon | C5-H | ~7.8 | ~128 | d (Doublet) |

| Proton/Carbon | C6 | - | ~145 | - |

| Proton/Carbon | C7-H | ~7.6 | ~118 | d (Doublet) |

| Proton/Carbon | C8-H | ~8.0 | ~130 | d (Doublet) |

| Carbon | C4a | - | ~129 | - |

| Carbon | C8a | - | ~148 | - |

| Proton | -NH-NH₃⁺ | Broad, variable | - | s (Singlet, broad) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight and can offer clues about the molecular structure through fragmentation analysis.

For 6-Hydrazinoquinoline dihydrochloride, the molecular formula is C₉H₁₁Cl₂N₃, corresponding to a molecular weight of 232.11 g/mol . chemscene.com In a typical mass spectrometry experiment using techniques like electrospray ionization (ESI), the molecule would likely be observed as the protonated free base [C₉H₉N₃ + H]⁺.

Molecular Ion Peak: The expected mass for the protonated free base (quinolin-6-ylhydrazine) would be approximately m/z 160.09.

Fragmentation Pattern: The fragmentation of the parent ion would likely involve the loss of nitrogen gas (N₂, 28 Da) from the hydrazine moiety, a common fragmentation pathway for hydrazines. Cleavage of the quinoline ring could also occur, leading to smaller charged fragments characteristic of the quinoline skeleton.

| Ion | Formula | Predicted Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₀N₃]⁺ | 160.09 | Protonated molecular ion of the free base |

| [M+H-N₂]⁺ | [C₉H₁₀N]⁺ | 132.08 | Fragment from loss of neutral nitrogen gas |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings or systems with conjugated π-bonds.